molecular formula C23H20N4O3S2 B2854892 N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-methyl-2-phenylthiazole-5-carboxamide CAS No. 921796-69-2

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-methyl-2-phenylthiazole-5-carboxamide

Cat. No. B2854892
CAS RN: 921796-69-2
M. Wt: 464.56
InChI Key: ZITPZQLCVYHKOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-methyl-2-phenylthiazole-5-carboxamide is a useful research compound. Its molecular formula is C23H20N4O3S2 and its molecular weight is 464.56. The purity is usually 95%.
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Scientific Research Applications

Drug Development

Compounds with similar structures have shown promise in drug development. Their unique structure and properties make them candidates for the development of new drugs. For example, they could be used in the development of antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer drugs .

Antioxidant Applications

Thiazole derivatives, which this compound is a part of, have been found to act as antioxidants . They can help protect cells from damage caused by free radicals.

Analgesic and Anti-inflammatory Activities

Some thiazole derivatives have shown significant analgesic and anti-inflammatory activities . This makes them potential candidates for the development of new pain relief and anti-inflammatory drugs.

Antiviral Applications

Thiazole derivatives have also been found to have anti-HIV activity . This suggests that they could be used in the development of new antiviral drugs.

Antitumor and Cytotoxic Activities

Thiazole derivatives have demonstrated antitumor and cytotoxic activities . This means they could potentially be used in cancer treatment.

properties

IUPAC Name

N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O3S2/c1-3-32(29,30)20-14-13-19(26-27-20)16-9-11-18(12-10-16)25-22(28)21-15(2)24-23(31-21)17-7-5-4-6-8-17/h4-14H,3H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZITPZQLCVYHKOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=C(N=C(S3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-methyl-2-phenylthiazole-5-carboxamide

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